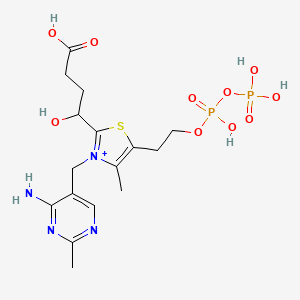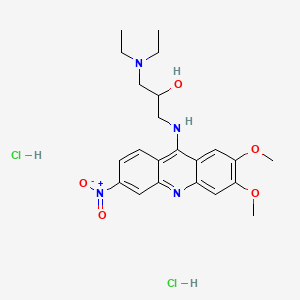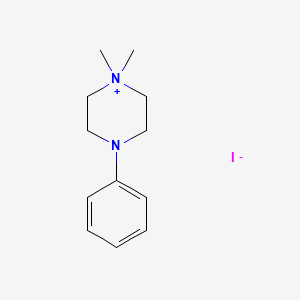
3-Carboxy-1-hydroxypropylthiamine diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-carboxy-1-hydroxypropylthiamine diphosphate is a 1,3-thiazolium cation that is 1,3-thiazol-3-ium substituted by a methyl group at position 4, a (4-amino-2-methylpyrimidin-5-yl)methyl group at position 3, a 3-carboxy-1-hydroxypropyl at position 2 and a 2-{[hydroxy(phosphonooxy)phosphoryl]oxy}ethyl group at position 5. It has a role as a human metabolite and a mouse metabolite.
3-Carboxy-1-hydroxypropylthiamine diphosphate, also known as 3-carboxy-1-hydroxypropyl-THPP or succinate semialdehyde-thiamin diphosphate, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 3-Carboxy-1-hydroxypropylthiamine diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Catalysis
3-Carboxy-1-hydroxypropylthiamine diphosphate, a derivative of thiamine diphosphate (ThDP), plays a crucial role in enzymatic reactions. ThDP-dependent enzymes like MenD are involved in key biosynthetic pathways such as the production of menaquinone (vitamin K2) in bacteria, essential for electron transport and protein modification in mammals (Dawson et al., 2008). These enzymes typically function in carbohydrate and amino acid metabolism and are found in all forms of life (Andrews & McLeish, 2012).
Structural and Mechanistic Insights
Structural studies of ThDP-dependent enzymes provide insights into their function and mechanism. For instance, the structure of glyoxylate carboligase, a ThDP-dependent enzyme, shows a unique adaptation in its active site, diverging from the canonical mechanism observed in other enzymes of this class (Kaplun et al., 2008). This adaptation is thought to optimize the enzyme's efficiency for specific metabolic processes.
Computational Modeling and Theoretical Studies
Ab initio and density functional theory (DFT) calculations have been employed to study the reaction mechanisms in ThDP-dependent enzymes, providing a deeper understanding of the catalytic processes at the molecular level. These studies help in elucidating the roles of different molecular groups in enzyme activation and reaction pathways (Friedemann & Naumann, 2003).
Enzyme Engineering and Stereoselectivity
Research has also focused on engineering the stereoselectivity of ThDP-dependent enzymes. By altering the enzyme's structure, researchers have been able to influence its selectivity and efficiency in catalyzing specific reactions. This has broad implications for synthetic chemistry and the production of pharmaceuticals (Hailes et al., 2013).
Metabolic Roles in Plants
In plants, thiamine diphosphate is vital for various metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Recent studies have expanded our understanding of its role in plant metabolism, including responses to environmental stressors (Goyer, 2010).
Eigenschaften
Produktname |
3-Carboxy-1-hydroxypropylthiamine diphosphate |
|---|---|
Molekularformel |
C16H25N4O10P2S+ |
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
4-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-[hydroxy(phosphonooxy)phosphoryl]oxyethyl]-4-methyl-1,3-thiazol-3-ium-2-yl]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C16H24N4O10P2S/c1-9-13(5-6-29-32(27,28)30-31(24,25)26)33-16(12(21)3-4-14(22)23)20(9)8-11-7-18-10(2)19-15(11)17/h7,12,21H,3-6,8H2,1-2H3,(H5-,17,18,19,22,23,24,25,26,27,28)/p+1 |
InChI-Schlüssel |
ZWUKRGPVMMTMAF-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCC(=O)O)O)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCC(=O)O)O)CCOP(=O)(O)OP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)










